molecular formula C14H16FNO4 B13511668 (3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

(3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B13511668
M. Wt: 281.28 g/mol
InChI Key: SICBATVQYRCHKT-YGRLFVJLSA-N
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Description

(3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a fluorine atom and a pyrrolidine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine and phenylmethoxycarbonyl chloride.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.

    Protein Binding: Investigated for its binding affinity to specific proteins.

Medicine:

    Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas.

    Pharmacokinetics: Studied for its pharmacokinetic properties and metabolic pathways.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

  • (3R,4R)-3-chloro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
  • (3R,4R)-3-bromo-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Comparison:

  • Fluorine vs. Halogen Substituents: The presence of a fluorine atom in (3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid provides unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo counterparts.
  • Reactivity: The fluorine-containing compound may exhibit different reactivity patterns in chemical reactions due to the strong electronegativity of fluorine.
  • Biological Activity: The biological activity of the fluorine derivative may differ from other halogen derivatives, influencing its potential applications in medicinal chemistry.

Properties

Molecular Formula

C14H16FNO4

Molecular Weight

281.28 g/mol

IUPAC Name

(3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H16FNO4/c1-10-7-16(9-14(10,15)12(17)18)13(19)20-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,17,18)/t10-,14+/m1/s1

InChI Key

SICBATVQYRCHKT-YGRLFVJLSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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